molecular formula C21H20N2O4S2 B11087501 ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate

ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate

Cat. No.: B11087501
M. Wt: 428.5 g/mol
InChI Key: QHBPMBHZCNXXJP-KKFHFHRHSA-N
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Description

Ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups, including an ester, a methoxyphenyl group, and an imidazo[1,5-c][1,3]thiazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate typically involves multiple steps:

    Formation of the Imidazo[1,5-c][1,3]thiazole Core: This step often starts with the condensation of a thioamide with an α-haloketone to form the thiazole ring. The imidazole ring is then constructed through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with a nucleophile.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The imidazo[1,5-c][1,3]thiazole core is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate: Similar structure but without the (7aR) configuration.

    4-Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Imidazo[1,5-c][1,3]thiazole derivatives: Compounds with the same core structure but different substituents.

Uniqueness

The uniqueness of ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate lies in its specific configuration and combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-6-yl]benzoate

InChI

InChI=1S/C21H20N2O4S2/c1-3-27-20(25)14-4-8-15(9-5-14)22-18(24)17-12-29-19(23(17)21(22)28)13-6-10-16(26-2)11-7-13/h4-11,17,19H,3,12H2,1-2H3/t17-,19?/m0/s1

InChI Key

QHBPMBHZCNXXJP-KKFHFHRHSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=C(C=C4)OC

Origin of Product

United States

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